molecular formula C27H31F3N4O7S B1680046 N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 185376-97-0

N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B1680046
M. Wt: 612.6 g/mol
InChI Key: HZZZZODVDSHQRG-UHFFFAOYSA-N
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Description

RS-102221 is a drug developed by Hoffmann–La Roche, which was one of the first compounds discovered that acts as a potent and selective antagonist at the serotonin 5-HT2C receptor, with around 100x selectivity over the closely related 5-HT2A and 5-HT2B receptors. It has anxiolytic effects in animal studies, increases the effectiveness of SSRI antidepressants, and shows a complex interaction with cocaine, increasing some effects but decreasing others, reflecting a role for the 5-HT2C receptor in regulation of the dopamine signalling system in the brain.

Scientific Research Applications

5-HT2C Receptor Selectivity

This compound is part of a class of benzenesulfonamido-substituted valerophenones that have been identified as selective antagonists for the 5-HT2C receptor. A study by Weinhardt et al. (1996) outlines a structure-activity relationship for this series, highlighting their role in exploring the function of 5-HT2C receptors (Weinhardt, Bonhaus, & de Souza, 1996).

Anticancer Activity

A significant application of this compound is in anticancer research. Ghorab et al. (2016) synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety. These compounds showed considerable in vitro anticancer activity against various cancer cell lines. Specifically, derivatives of the compound demonstrated potent activity as cytotoxic agents and as VEGFR-2 inhibitors (Ghorab et al., 2016).

Anticonvulsant Properties

Madaiah et al. (2013) investigated new derivatives of this compound for their anticonvulsant activity. Their study found that certain derivatives showed significant protective effects against seizures, comparable to the standard drug valproate, suggesting potential use in anticonvulsant therapy (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2013).

Antimicrobial Applications

Ren et al. (2009) explored the use of a derivative of this compound in creating N-halamine-coated cotton for antimicrobial and detoxification applications. The study demonstrated effective antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli O157:H7, which could have significant implications in healthcare settings (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).

Antiproliferative Activity

Research by Motavallizadeh et al. (2014) on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, a related class of compounds, revealed potential antiproliferative properties. This study focused on the development of new lead anticancer agents, showing that certain derivatives had high antiproliferative activity against various cancer cell lines (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).

Potential Antimalarial Properties

Boechat et al. (2011) synthesized a new set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives to develop antimalarial lead compounds. Their findings suggest that trifluoromethyl-substituted derivatives of this compound could be promising in the development of new antimalarial drugs, demonstrating the versatility of the compound in different therapeutic areas (Boechat, Pinheiro, Santos-Filho, & Silva, 2011).

Serotonin Receptor Studies

Further research on this compound includes its use in studying serotonin receptors. Samnick et al. (1998) conducted an in vivo evaluation of new butyrophenones derived from the compound for imaging of neuronal 5-HT2 serotonin receptors using radiopharmaceuticals. This research could significantly impact the understanding of serotonin receptor function and related neurological disorders (Samnick, Rémy, Ametamey, Bader, Brandau, Kirsch, 1998).

Analgesic Properties

Lobo et al. (2015) synthesized derivatives of the compound and tested them in a pathological pain model in mice. Some of these derivatives showed significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, indicating potential application as pain management drugs (Lobo, Oliveira, Brusco, Machado, Timmers, de Souza, Martins, Bonacorso, Dos Santos, Canova, da Silva, & Zanatta, 2015).

properties

IUPAC Name

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZZODVDSHQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028164
Record name N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

CAS RN

185376-97-0
Record name N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-1-oxopentyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185376-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-102221
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48D22QR8GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-[5-(5-chloropentanoyl)-2,4-dimethoxyphenyl]-4-trifluoromethylbenzenesulfonamide (0.8 g, 1.7 mmol), prepared as in Example 14, 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (0.55 g, 2.7 mmol), prepared as in Example 16, sodium iodide (0.4 g, 2.7 mmol), triethylamine (0.5 g, 5 mmol) in DMF (approximately 5 mL) was heated 16 hours at 115° C. The mixture was concentrated and the residue was stirred with water and the solids were collected, dried and purified by column chromatography eluting with methylene chloride/methanol+ammonium hydroxide (95:5) to give N-{5-[5-(2,4-dioxo -1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-trifluoromethylbenzenesulfonamide (0.4 g, 0.65 mmol), m.p. 226° C. The free base was recrystallized from a solution of hydrogen chloride in ethanol to give N-{5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-trifluoromethylbenzenesulfonamide hydrochloride (0.37 g, 0.57 mmol), m.p. 277°-278° C. (dec).
Name
N-[5-(5-chloropentanoyl)-2,4-dimethoxyphenyl]-4-trifluoromethylbenzenesulfonamide
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

Citations

For This Compound
3
Citations
T Sato, T Sugaya, AH Talukder… - Journal of …, 2023 - Wiley Online Library
Serotonergic neurons originating from the raphe nuclei have been proposed to regulate corticotropin‐releasing factor (CRF) neurons in the paraventricular nucleus of the hypothalamus …
Number of citations: 3 onlinelibrary.wiley.com
DC Lunca, H Paunescu, L Coman, I Fulga - Modern Medicine, 2018 - academia.edu
Histamine and serotonin, besides known systemic effects, can influence vascular tone at the eye level. The review of the literature from 1997 to 2018 suggests that these ocular effects …
Number of citations: 2 www.academia.edu
L Xia, Y Noh, AJ Whelton, BE Boor… - Toxicological …, 2023 - academic.oup.com
Cured-in-place pipe (CIPP) technology is increasingly being utilized to repair aging and damaged pipes, however, there are concerns associated with the public health hazards of …
Number of citations: 1 academic.oup.com

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